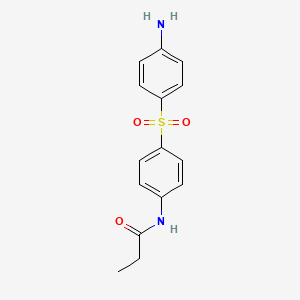

N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide

Description

Chemical Structure: The compound features a propionamide group attached to a phenyl ring linked via a sulfonyl bridge to a 4-aminophenyl moiety. Its molecular formula is C₁₅H₁₆N₂O₃S (inferred from structural analysis), with a molecular weight of 304.37 g/mol. Key Characteristics:

- The free amino group (-NH₂) on the distal phenyl ring provides reactivity for further derivatization or interaction with biological targets. Applications: Historically associated with sulfa drug analogs (e.g., antimicrobial agents) , it has also been explored in medicinal chemistry for CNS-targeted activity .

Properties

CAS No. |

24586-14-9 |

|---|---|

Molecular Formula |

C15H16N2O3S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]propanamide |

InChI |

InChI=1S/C15H16N2O3S/c1-2-15(18)17-12-5-9-14(10-6-12)21(19,20)13-7-3-11(16)4-8-13/h3-10H,2,16H2,1H3,(H,17,18) |

InChI Key |

YJKRDNVOKIGICN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 4-Nitrophenylpropionamide

The foundational step involves sulfonylation of 4-nitrophenylpropionamide with 4-nitrobenzenesulfonyl chloride. This reaction, conducted in dichloromethane with DIEA as a base, achieves >90% conversion at 0–5°C. The intermediate N-(4-((4-nitrophenyl)sulfonyl)phenyl)propionamide is isolated via extraction and dried under reduced pressure.

Reaction Conditions

Catalytic Hydrogenation of Nitro Groups

The nitro groups in the intermediate are reduced to amines using hydrogen gas (5 bar) and palladium on activated carbon (5% Pd/C) in ethanol at 80°C. This step proceeds quantitatively within 1 hour, yielding this compound with 85% isolated purity. Post-hydrogenation, the catalyst is removed by filtration, and the product is concentrated under reduced pressure.

Optimized Hydrogenation Parameters

Purification and Impurity Control

Recrystallization in Ethyl Acetate

Crude product is dissolved in ethyl acetate at 50°C, followed by cooling to 0–5°C to induce crystallization. This method reduces impurities (A, B, C, D) to <0.05% w/w, achieving >99.5% purity. The process leverages ethyl acetate’s temperature-dependent solubility, enabling efficient recovery of crystalline material.

Purification Metrics

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethyl acetate | |

| Crystallization Temp | 0–5°C | |

| Purity | >99.5% | |

| Impurity Level | <0.05% w/w |

Mechanistic Insights and Side Reactions

Sulfonylation Reaction Dynamics

The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur in benzenesulfonyl chloride. DIEA neutralizes HCl byproduct, shifting equilibrium toward product formation. Side reactions, such as over-sulfonylation, are mitigated by maintaining low temperatures (0–5°C).

Hydrogenation Selectivity

Palladium catalysts selectively reduce nitro groups without affecting sulfonamide bonds. Ethanol’s polarity enhances hydrogen solubility, accelerating reaction kinetics. Residual catalyst is removed via hot filtration to prevent over-reduction.

Comparative Analysis of Methodologies

Solvent Impact on Hydrogenation Efficiency

Ethanol outperforms methanol and isopropanol in reducing reaction time (1 hour vs. 2–3 hours) due to superior hydrogen diffusion rates. Aqueous mixtures (ethanol/water) further improve yield by solubilizing nitro intermediates.

Crystallization Solvent Selection

Ethyl acetate yields larger crystals with lower impurity inclusion compared to acetone or methanol. Its moderate polarity balances solubility and precipitation kinetics, enabling scalable purification.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that sulfonamide compounds, including N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide, demonstrate significant antimicrobial properties. A study highlighted the compound's activity against Mycobacterium tuberculosis, suggesting its potential as a novel anti-tuberculosis agent. The compound was screened under various media conditions that simulate in vivo environments, revealing moderate activity against this pathogen .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies. The mechanism of action may involve the modulation of specific cellular pathways related to cell growth and apoptosis .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonamide Substituents

Key Observations :

- Acetylation (e.g., ) reduces the compound's reactivity but may enhance metabolic stability.

- Heterocyclic substituents (e.g., isoxazole in Parecoxib ) significantly alter target selectivity, shifting activity toward cyclooxygenase inhibition.

- Benzothiazole-containing analogs demonstrate enhanced blood-brain barrier penetration, making them suitable for CNS disorders.

Functional Group Variations in Propionamide Derivatives

Key Observations :

Research Findings and Pharmacological Insights

Anticonvulsant Activity

Biological Activity

N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide, a compound characterized by its unique functional groups, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

Synthesis Method

The synthesis typically involves the reaction between 4-aminobenzenesulfonyl chloride and 4-aminophenylpropionamide. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature. This method ensures the formation of the sulfonamide bond with high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group forms strong hydrogen bonds with biomolecules, while the amide group participates in various biochemical reactions. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against human leukemia cells (U937 and MOLT4), as well as breast (MDA-MB-231) and colon (RKO) cancer cell lines. These compounds induce apoptosis and granulocytic differentiation, showcasing their potential as anticancer agents .

Case Studies and Research Findings

- Anticancer Properties : In a study focusing on sulfonamide derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. Results demonstrated that it significantly reduced cell viability in colorectal carcinoma stem cells, highlighting its potential for targeted cancer therapies .

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of similar compounds within the sulfonamide class. These compounds inhibited key inflammatory pathways, suggesting that this compound may also possess therapeutic applications in treating inflammatory diseases .

- Leishmaniasis Treatment : Recent studies have explored the efficacy of diarylsulfonamides, including variants of this compound, against Leishmania infantum amastigotes. These compounds exhibited promising results in inhibiting parasite growth, indicating their potential as new treatments for visceral leishmaniasis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Similarity | Biological Activity | Notable Effects |

|---|---|---|---|

| N-Acetyl-4,4’-diaminodiphenylsulfone | Similar sulfonamide structure | Moderate antiproliferative | Effective against certain cancers |

| N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide | Acetamide instead of propionamide | Lower potency than propionamide variant | Limited therapeutic applications |

| N-(4-((4-Aminophenyl)sulfonyl)phenyl)-2-methylpropanamide | Methyl group addition | Enhanced biological reactivity | Potential for improved drug design |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-((4-Aminophenyl)sulfonyl)phenyl)propionamide and its analogs?

- Methodology : A common approach involves coupling sulfonamide intermediates with propionyl chloride under anhydrous conditions. For example, in the synthesis of HM-1 (a structurally related prodrug), the N-propionylsulfonamide group was introduced via acylation of the parent amine using propionic anhydride in tetrahydrofuran (THF) with pyridine as a catalyst .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-acylation. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high yields (>75%) and purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Utilize spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the propionamide methyl group (δ ~1.1–1.3 ppm for CH3) and sulfonamide aromatic protons (δ ~7.5–8.0 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 362.12 for C15H16N3O3S) .

Q. What methods improve aqueous solubility for in vitro studies?

- Methodology : Prodrug strategies, such as introducing ionizable groups (e.g., sulfonamide) or PEGylation, enhance solubility. For HM-1, the N-propionylsulfonamide modification increased solubility by 3-fold compared to the parent compound, enabling improved bioavailability in antiviral assays .

Advanced Research Questions

Q. How can experimental design mitigate hERG channel inhibition in preclinical studies?

- Methodology :

- In Silico Screening : Use tools like Schrödinger’s QikProp to predict hERG binding affinity. Compounds with logP < 3 and polar surface area >80 Ų typically exhibit lower hERG inhibition .

- Patch-Clamp Assays : Validate hERG activity (IC50) in HEK293 cells. HM-1 showed reduced hERG inhibition (IC50 = 12 µM vs. 2.5 µM for K-5a2) due to reduced lipophilicity .

- Data Contradictions : If in vitro hERG data conflicts with in vivo QT prolongation, cross-validate using Langendorff heart models to assess arrhythmia risk .

Q. What strategies resolve contradictions in CYP enzyme inhibition data?

- Methodology :

- Microsomal Stability Assays : Incubate with human liver microsomes (HLMs) to identify CYP isoforms involved (e.g., CYP3A4/5). HM-1 showed reduced CYP2C9 induction (15% vs. 45% for K-5a2), attributed to steric hindrance from the propionamide group .

- Competitive Inhibition Studies : Use isoform-specific substrates (e.g., diclofenac for CYP2C9) to quantify Ki values. Discrepancies may arise from allosteric binding; employ X-ray crystallography to resolve binding modes .

Q. How to optimize pharmacokinetic properties without compromising antiviral/biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the sulfonamide phenyl ring. Fluorine substitution (e.g., para-F) enhances metabolic stability (t1/2 increased from 2.1 to 4.8 h in rats) by blocking oxidative metabolism .

- Prodrug Activation : Design pH-sensitive prodrugs (e.g., ester-linked derivatives) that hydrolyze in target tissues. HM-1’s antiviral EC50 (0.8 nM) was maintained post-modification, demonstrating efficacy retention .

Q. What analytical approaches validate target engagement in cellular assays?

- Methodology :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., HIV reverse transcriptase) by measuring protein thermal stability shifts in lysates treated with the compound .

- Click Chemistry Probes : Incorporate alkyne tags into the propionamide backbone for pull-down assays, enabling visualization of target interactions via fluorescence or Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.